molecular formula C21H19N3O3 B12989334 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B12989334
M. Wt: 361.4 g/mol
InChI Key: XINPBSMWFPHFCA-UHFFFAOYSA-N
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Description

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a combination of functional groups, including a dicyanovinyl group, a methoxyphenoxy group, and a dimethylphenylacetamide moiety, which contribute to its distinct reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,2-Dicyanovinyl Intermediate: This step involves the reaction of malononitrile with an appropriate aldehyde under basic conditions to form the dicyanovinyl intermediate.

    Formation of Methoxyphenoxy Intermediate: The methoxyphenoxy intermediate is synthesized by reacting 2-methoxyphenol with an appropriate halide or sulfonate ester in the presence of a base.

    Coupling Reaction: The dicyanovinyl intermediate is then coupled with the methoxyphenoxy intermediate using a suitable coupling agent, such as a palladium catalyst, to form the desired product.

    Acetamide Formation: The final step involves the reaction of the coupled product with 2,4-dimethylphenylamine under appropriate conditions to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.

    Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under suitable reaction conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals, materials, and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the dicyanovinyl group may act as an electron acceptor, while the methoxyphenoxy group can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C21H19N3O3/c1-14-4-6-18(15(2)8-14)24-21(25)13-27-19-7-5-16(10-20(19)26-3)9-17(11-22)12-23/h4-10H,13H2,1-3H3,(H,24,25)

InChI Key

XINPBSMWFPHFCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC)C

Origin of Product

United States

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